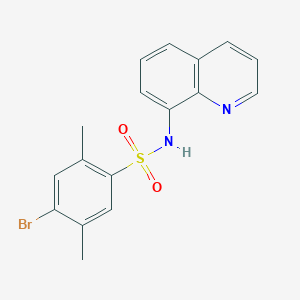![molecular formula C12H17BrN2O3S B7440271 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol is not fully understood. However, it has been proposed that this compound may act by inhibiting specific enzymes or signaling pathways involved in cell growth, inflammation, or microbial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of certain bacteria and fungi. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol in lab experiments is its potential to induce specific biological effects. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, as it may cause adverse effects in vivo.
Direcciones Futuras
There are several future directions for the research of 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol. One possible direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action and identify specific targets for its biological effects. Furthermore, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol has been reported using different methods. One of the most common methods involves the reaction of 3-bromo-2-methylpyridine-4-carbaldehyde with thiosemicarbazide in the presence of acetic acid to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2-bromoacetic acid to form the desired compound.
Aplicaciones Científicas De Investigación
The potential applications of 4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol in scientific research are diverse. This compound has been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its anti-microbial properties, as it has been shown to inhibit the growth of certain bacteria and fungi.
Propiedades
IUPAC Name |
4-[[(3-bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-9-11(13)10(2-5-14-9)15-8-12(16)3-6-19(17,18)7-4-12/h2,5,16H,3-4,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDHBYGWMWUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)NCC2(CCS(=O)(=O)CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B7440214.png)

![7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide](/img/structure/B7440224.png)
![N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7440234.png)

![N-(2,4-difluoro-5-hydroxyphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7440249.png)

![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)


![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)